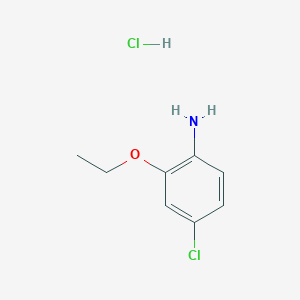

4-Chloro-2-ethoxyaniline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

4-chloro-2-ethoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO.ClH/c1-2-11-8-5-6(9)3-4-7(8)10;/h3-5H,2,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHMVKGISOBBGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661205 | |

| Record name | 4-Chloro-2-ethoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858855-49-9 | |

| Record name | 4-Chloro-2-ethoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-2-ethoxyaniline Hydrochloride: A Niche Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-Chloro-2-ethoxyaniline hydrochloride (CAS Number: 858855-49-9), a specialized chemical intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple data sheet to offer insights into its synthesis, characterization, potential applications, and safe handling. The structure of this guide is designed to logically flow from fundamental properties to practical utility, underscoring the scientific rationale behind the methodologies presented.

Core Molecular Profile and Physicochemical Characteristics

This compound is a substituted aniline derivative provided as its hydrochloride salt. The salt form is often preferred for its increased stability and improved handling characteristics compared to the free base, which can be susceptible to oxidation and discoloration.

Its primary role in the market is as a specialized building block, particularly within the domain of targeted protein degradation.[1] The unique arrangement of its substituents—a chloro group, an ethoxy group, and an amine on a benzene ring—offers a versatile scaffold for constructing more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 858855-49-9 | [1][][3][4][5] |

| Molecular Formula | C₈H₁₁Cl₂NO | [1] |

| Molecular Weight | 208.09 g/mol | [1] |

| IUPAC Name | 4-chloro-2-ethoxyaniline;hydrochloride | |

| Purity | Typically ≥98% | [1] |

| Physical Form | Solid (Typical) | Inferred from related aniline HCl salts |

| Storage | Room temperature | [1] |

The hydrochloride salt structure ensures that the amine group is protonated, rendering it less reactive as a nucleophile until the free base is liberated, typically through treatment with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an organic solvent.

Synthesis and Manufacturing Considerations

While specific, publicly available synthesis routes for this compound are not extensively documented, a plausible and logical manufacturing process can be inferred from established organic chemistry principles for analogous structures. A common industrial approach involves the multi-step conversion of a readily available precursor.

A likely synthetic pathway originates from 2-ethoxy-4-chloronitrobenzene. This pathway is advantageous as the reduction of a nitro group is a high-yielding and well-understood transformation, and the starting nitro-aromatic can be prepared through regioselective nitration and chlorination reactions.

Proposed Synthetic Workflow

A two-step process is the most probable route:

-

Catalytic Reduction: The nitro group of 2-ethoxy-4-chloronitrobenzene is reduced to the primary amine. Catalytic hydrogenation is the preferred industrial method due to its efficiency and clean reaction profile.

-

Salt Formation: The resulting 4-Chloro-2-ethoxyaniline free base is then treated with hydrochloric acid (often as a solution in an organic solvent like isopropanol or ether) to precipitate the stable hydrochloride salt.

Caption: Proposed two-step synthesis of 4-Chloro-2-ethoxyaniline HCl.

Causality in Experimental Choices:

-

Choice of Catalyst: Palladium on carbon (Pd/C) is a workhorse catalyst for nitro group reductions because it is highly efficient, cost-effective, and easily removed by filtration.[6] The reduction is typically carried out under a hydrogen atmosphere at elevated pressure to increase reaction rates.[6]

-

Solvent Selection: Solvents like ethanol, ethyl acetate, or toluene are chosen for their ability to dissolve the starting material and for their compatibility with the catalytic process.[6]

-

Salt Formation Solvent: The choice of a non-polar organic solvent for the HCl addition is critical. It ensures that the highly polar hydrochloride salt is insoluble, leading to its precipitation and allowing for easy isolation by filtration. This step also serves as a purification method, as many organic impurities remain in the solvent.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of this compound is paramount for its use in research and development. A multi-technique analytical approach is required for comprehensive validation. The methods described here are standard for substituted anilines and are applicable for lot release and quality assurance.[7]

Table 2: Key Analytical Methods for Quality Control

| Technique | Purpose | Key Parameters to Evaluate |

| HPLC (UV) | Purity assessment and quantification | Peak area percentage, presence of impurities (isomers, starting material), retention time |

| GC-MS | Identification and impurity profiling | Mass-to-charge ratio (m/z) for molecular ion and fragments, detection of volatile impurities |

| ¹H NMR | Structural confirmation | Chemical shifts, integration values, and coupling patterns consistent with the expected structure |

| FTIR | Functional group identification | Presence of characteristic peaks for N-H (salt), C-O (ether), C-Cl, and aromatic C-H bonds |

Representative HPLC Protocol (Self-Validating System)

This protocol outlines a general-purpose High-Performance Liquid Chromatography (HPLC) method for assessing the purity of substituted anilines.[7][8]

-

System Preparation:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Rationale: The C18 column provides excellent hydrophobic retention for the aromatic ring. TFA is used as an ion-pairing agent to improve peak shape for the amine.

-

-

Sample Preparation:

-

Accurately weigh ~5 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 0.5 mg/mL stock solution.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm.

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 10% B (re-equilibration)

-

-

Rationale: A gradient elution is necessary to ensure that any impurities with different polarities are effectively separated from the main analyte peak.

-

-

Data Analysis:

-

Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

-

Caption: Standard workflow for HPLC purity analysis.

Applications in Research and Drug Development

The classification of this compound as a "Protein Degrader Building Block" points to its primary application in the synthesis of novel therapeutics, particularly in the field of Targeted Protein Degradation (TPD).[1]

Role as a Scaffold in PROTACs and Molecular Glues

Targeted protein degradation utilizes small molecules to hijack the cell's natural protein disposal system (the ubiquitin-proteasome system) to destroy specific disease-causing proteins. The most common type of TPD agent is the Proteolysis Targeting Chimera (PROTAC).

A PROTAC is a heterobifunctional molecule consisting of three parts:

-

A "warhead" that binds to the target protein.

-

A ligand that binds to an E3 ubiquitin ligase.

-

A chemical linker that connects the two.

Building blocks like this compound are crucial for constructing the linker and E3 ligase-binding portions of these molecules. The substituted aniline motif is a versatile handle for further chemical modification. The amine can be acylated or alkylated, and the chloro and ethoxy groups can modulate physicochemical properties such as solubility, lipophilicity (LogP), and metabolic stability. Chlorine, in particular, is a common substituent in approved drugs and can play a significant role in modulating a molecule's pharmacokinetic properties.[9][10][11][12]

Caption: Role as a building block in PROTAC synthesis.

Safety, Handling, and Storage

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions can be inferred from the data on related chloroaniline compounds.[13][14][15][16][17] Chloroanilines as a class are considered hazardous and should be handled with extreme caution.[13]

Key Hazards:

-

Toxicity: Chloroanilines are toxic if swallowed, in contact with skin, or if inhaled.[15][16][17]

-

Methemoglobinemia: A significant risk associated with aniline exposure is the interference with oxygen transport in the blood, leading to symptoms like headache, dizziness, and cyanosis (blue skin color).[13]

-

Carcinogenicity: Some chloroanilines are suspected carcinogens.[13][15] It is prudent to handle this compound as a potential carcinogen.[13]

-

Skin and Eye Irritation: Direct contact can cause severe irritation or burns.[13]

Mandatory Handling Protocols:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[5] Work should be conducted in a certified chemical fume hood to avoid inhalation.[14]

-

Spill Response: In case of a spill, evacuate the area.[13] Collect the solid material carefully without creating dust and place it in a sealed container for hazardous waste disposal.[13]

-

First Aid:

-

Storage: Store in a tightly closed container in a cool, well-ventilated area away from incompatible materials.[15]

References

- 1. calpaclab.com [calpaclab.com]

- 3. 858855-49-9(this compound) | Kuujia.com [it.kuujia.com]

- 4. 4-Chloro-2-ethoxyaniline, HCl | CAS 858855-49-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. echemi.com [echemi.com]

- 6. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drughunter.com [drughunter.com]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. nj.gov [nj.gov]

- 14. carlroth.com [carlroth.com]

- 15. dcfinechemicals.com [dcfinechemicals.com]

- 16. lobachemie.com [lobachemie.com]

- 17. carlroth.com [carlroth.com]

Technical Guide: 4-Chloro-2-ethoxyaniline Hydrochloride - A Core Moiety for Advanced Chemical Synthesis

This guide provides an in-depth analysis of 4-Chloro-2-ethoxyaniline hydrochloride, a substituted aniline derivative of significant interest in medicinal chemistry and materials science. We will explore its fundamental chemical properties, established synthesis protocols, and critical analytical characterization techniques. This document is intended for researchers, synthetic chemists, and professionals in drug development seeking a comprehensive understanding of this versatile chemical building block.

Core Molecular Attributes

This compound is a salt, which enhances its stability and solubility in certain solvents compared to its free base form. The presence of the ethoxy and chloro- substituents on the aniline ring dictates its reactivity and potential applications, particularly in creating more complex molecular architectures.

Molecular Formula and Structure

The chemical structure of this compound consists of an aniline ring substituted with a chlorine atom at the 4-position and an ethoxy group at the 2-position. The amine functional group is protonated to form the hydrochloride salt.

Molecular Formula: C₈H₁₁Cl₂NO[1][2]

IUPAC Name: this compound[3]

Synonyms: 4-Chloro-2-ethoxyaniline, HCl; 4-Chloro-2-Ethoxy-Benzenamine Hydrochloride[1][4]

CAS Number: 858855-49-9[1][2][3]

The structural arrangement of the substituents is crucial for its utility as a synthetic intermediate, influencing the electronic and steric environment of the molecule.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These values are critical for designing experimental conditions, including reaction solvent selection, purification methods, and storage.

| Property | Value | Source |

| Molecular Weight | 208.09 g/mol | [5][6] |

| Appearance | (Typically a solid) | General Knowledge |

| Purity | ≥98% (Typical commercial grade) | [2] |

| Storage | Room temperature | [2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common synthetic pathway is outlined below. The choice of this pathway is predicated on the availability of starting materials and the desire to control the regiochemistry of the substitutions.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the complex target molecule into more readily available starting materials. The diagram below illustrates a potential retrosynthetic pathway.

Caption: Retrosynthetic pathway for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol details a plausible synthetic route. The rationale behind each step is provided to offer insight into the experimental design.

Step 1: Nitration of 3-Chlorophenetole

-

Objective: Introduce a nitro group at the para-position to the ethoxy group. The ethoxy group is an ortho-, para-director, and the para-position is sterically more accessible.

-

Procedure:

-

Cool a solution of 3-chlorophenetole in glacial acetic acid to 0-5 °C in an ice bath.

-

Slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain 4-chloro-2-ethoxy-1-nitrobenzene.

-

Step 2: Reduction of the Nitro Group

-

Objective: Reduce the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Procedure:

-

Dissolve 4-chloro-2-ethoxy-1-nitrobenzene in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and stir at room temperature until hydrogen uptake ceases.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 4-chloro-2-ethoxyaniline.

-

Step 3: Formation of the Hydrochloride Salt

-

Objective: Convert the aniline free base to its more stable hydrochloride salt.

-

Procedure:

-

Dissolve the crude 4-chloro-2-ethoxyaniline in a suitable solvent such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Filter the solid, wash with a small amount of cold solvent, and dry under vacuum.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are standard for this purpose.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons, the ethoxy group (a triplet and a quartet), and the amine protons (which may be broad and exchangeable). The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR: Will show distinct signals for each unique carbon atom in the molecule, including the two aromatic carbons attached to the substituents and the carbons of the ethoxy group.

-

-

Infrared (IR) Spectroscopy:

-

Key absorptions are expected for the N-H stretches of the ammonium salt, C-H stretches (aromatic and aliphatic), C=C stretches of the aromatic ring, and C-O and C-Cl stretches.

-

-

Mass Spectrometry (MS):

-

Will show the molecular ion peak corresponding to the free base (4-chloro-2-ethoxyaniline) after loss of HCl. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be a key diagnostic feature.

-

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is typically used to determine the purity of the compound. A C18 column with a mobile phase of acetonitrile and water (often with a small amount of trifluoroacetic acid) is a common starting point. The purity is determined by the area percentage of the main peak in the chromatogram.

-

Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Applications in Research and Development

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its designation as a "Protein Degrader Building Block" suggests its use in the development of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation technologies.[2]

The reactive amine group allows for a variety of chemical transformations, including:

-

Amide bond formation

-

Sulfonamide synthesis

-

Diazotization reactions to introduce other functional groups

-

N-alkylation and N-arylation reactions

The specific substitution pattern of this molecule can be leveraged to tune the electronic and steric properties of the final products, which is a critical aspect of drug design and optimization.

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling this compound. It is intended for industrial and scientific research use only.[4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move person into fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[4]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

References

Chemical and physical properties of 4-Chloro-2-ethoxyaniline hydrochloride.

An In-depth Technical Guide to 4-Chloro-2-ethoxyaniline Hydrochloride: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 858855-49-9), a key chemical intermediate with significant potential in research and development, particularly within the pharmaceutical industry. This document details its core chemical and physical properties, discusses likely synthetic pathways and reactivity, outlines its applications as a building block for complex molecules, and provides essential information on analytical characterization and safe handling. This guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for its effective application in the laboratory and beyond.

Introduction: Strategic Importance in Chemical Synthesis

This compound is a substituted aniline derivative that serves as a valuable building block in organic synthesis. The strategic placement of its functional groups—a chloro atom, an ethoxy group, and an amino group on a benzene ring—offers multiple reaction sites for constructing more complex molecular architectures. Its classification as a "Protein Degrader Building Block" highlights its relevance in contemporary drug discovery, particularly in the development of novel therapeutic agents.[1] The hydrochloride salt form enhances its stability and modifies its solubility profile, making it a convenient precursor for various chemical transformations.

The presence of chlorine is a notable feature, as chlorinated compounds are prevalent in a significant number of FDA-approved drugs, contributing to improved efficacy and metabolic stability.[2][3] This guide synthesizes available data to provide a holistic view of the compound, enabling scientists to leverage its properties for innovative applications.

Core Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its successful application in experimental design. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 858855-49-9 | [1] |

| Molecular Formula | C₈H₁₁Cl₂NO | [1][4] |

| Molecular Weight | 208.09 g/mol (approx. 208.1) | [1][5] |

| IUPAC Name | 4-chloro-2-ethoxyaniline;hydrochloride | [6] |

| Synonyms | 4-Chloro-2-Ethoxy-Benzenamine Hydrochloride; 4-Chloro-2-ethoxyaniline, HCl | [7] |

| Purity | ≥98% (typical commercial specification) | [1] |

| Physical State | Solid (inferred from related compounds) | |

| Storage | Room temperature | [1] |

Molecular Structure and Identification

The molecular structure of this compound is central to its reactivity and function. The molecule consists of an aniline core substituted with a chlorine atom at the 4-position and an ethoxy group at the 2-position. The amino group is protonated to form the hydrochloride salt.

Key Structural Identifiers:

-

InChI: InChI=1S/C8H10ClNO.ClH/c1-2-11-8-5-6(9)3-4-7(8)10;/h3-5H,2,10H2,1H3;1H[6]

-

InChI Key: XFHMVKGISOBBGW-UHFFFAOYSA-N[6]

-

Canonical SMILES: CCOC1=CC(Cl)=CC=C1N.Cl[6]

The presence of the electron-donating ethoxy and amino groups, alongside the electron-withdrawing chloro group, creates a unique electronic environment on the aromatic ring, influencing its reactivity in electrophilic substitution and other reactions.

Synthesis and Reactivity Profile

Plausible Synthetic Pathway

While specific synthesis procedures for this compound are not extensively detailed in the provided results, a logical and common approach for preparing substituted anilines involves the reduction of a corresponding nitroaromatic precursor. This well-established method is efficient and widely used in industrial and laboratory settings for producing anilines from readily available nitro compounds.[5][8]

The proposed workflow begins with the nitration of 3-chlorophenetole, followed by the reduction of the nitro group to an amine, and finally, treatment with hydrochloric acid to yield the target salt.

Caption: Proposed synthetic route for this compound.

This multi-step synthesis is a standard procedure in organic chemistry. The choice of reducing agent in step (D) is critical; catalytic hydrogenation offers a cleaner reaction profile, while methods like using iron in acidic media are cost-effective alternatives.[5]

Chemical Reactivity

The reactivity of 4-Chloro-2-ethoxyaniline is governed by its functional groups:

-

Aromatic Amine: The primary amine is nucleophilic (in its free base form) and can undergo a wide range of reactions, including acylation, alkylation, and diazotization to form diazonium salts, which are versatile intermediates for introducing other functional groups.

-

Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the powerful electron-donating effects of the amino and ethoxy groups. However, these reactions must be carefully controlled to avoid polysubstitution.

-

Chloro Group: The chlorine atom is generally unreactive towards nucleophilic aromatic substitution unless under harsh conditions but can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with appropriate catalysts.

Applications in Research and Drug Development

The primary application of this compound is as an intermediate in chemical synthesis. Its designation as a "Protein Degrader Building Block" suggests its use in constructing Proteolysis Targeting Chimeras (PROTACs) or similar molecules designed to hijack the cellular ubiquitin-proteasome system to selectively degrade target proteins.[1]

Furthermore, substituted anilines are foundational components in the synthesis of a vast array of pharmaceuticals and agrochemicals.[9][10] The specific substitution pattern of this molecule makes it a bespoke precursor for creating highly functionalized and complex target molecules where precise control over substituent placement is critical for biological activity.

Analytical Characterization Protocol

Ensuring the identity, purity, and quality of a chemical intermediate is paramount. A standard analytical workflow for characterizing a new batch of this compound would involve a multi-technique approach to provide orthogonal validation of its structure and purity.

Caption: Standard workflow for the analytical validation of the compound.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy would confirm the chemical structure by showing the expected signals, multiplicities, and integrations for the aromatic, ethoxy, and amine protons and carbons.

-

Mass Spectrometry (MS): MS analysis would verify the molecular weight of the free base (173.05 g/mol ) and show the characteristic isotopic pattern for a monochlorinated compound.[11]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for determining purity. Coupled with a UV detector, it quantifies the main peak area relative to any impurities.

-

Melting Point: The melting point is a reliable indicator of purity; a sharp melting range suggests a high-purity substance.

Safety, Handling, and Storage

As a chemical intermediate, this compound requires careful handling in a controlled laboratory environment. While a specific Safety Data Sheet (SDS) for this exact compound is not fully detailed in the search results, data from closely related chloroaniline compounds provide essential safety guidance.[7][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][12]

-

First Aid Measures:

-

Inhalation: Move to fresh air.

-

Skin Contact: Immediately remove contaminated clothing and wash the skin thoroughly with water.

-

Eye Contact: Rinse eyes cautiously with water for at least 15 minutes.

-

Ingestion: Rinse mouth with water. In all cases of exposure, seek medical attention if symptoms persist.[7]

-

-

Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[7] The recommended storage condition is room temperature.[1]

-

Disposal: Dispose of the material and its container as hazardous waste in accordance with local, regional, and national regulations.[13]

Conclusion

This compound is a specialized chemical intermediate with significant utility in modern organic synthesis, especially in the field of drug discovery. Its well-defined structure provides a versatile platform for creating complex molecules, and its role as a building block for protein degraders underscores its contemporary relevance. By understanding its physicochemical properties, reactivity, and handling requirements as detailed in this guide, researchers can effectively and safely utilize this compound to advance their scientific and developmental objectives.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-CHLORO-2-ETHOXYANILINE, HCL Price at Chemsrc [chemsrc.com]

- 5. 4-Ethoxyaniline Hydrochloride|CAS 637-56-9 [benchchem.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. echemi.com [echemi.com]

- 8. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

- 9. CAS 20265-96-7: 4-Chloroaniline hydrochloride | CymitQuimica [cymitquimica.com]

- 10. nbinno.com [nbinno.com]

- 11. CN102993023A - Preparation method of mono-substituted para-chloroaniline - Google Patents [patents.google.com]

- 12. fishersci.com [fishersci.com]

- 13. chembk.com [chembk.com]

An In-Depth Technical Guide to 4-Chloro-2-ethoxyaniline Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted anilines are foundational scaffolds in medicinal chemistry, serving as versatile starting points for the synthesis of a vast array of bioactive molecules. Among these, 4-Chloro-2-ethoxyaniline hydrochloride has emerged as a significant building block, particularly in the development of targeted therapies such as kinase inhibitors. This technical guide provides a comprehensive overview of the structure, IUPAC nomenclature, synthesis, and analytical characterization of this compound. Furthermore, it delves into the rationale behind its utilization in drug discovery, offering insights into its role as a key intermediate in the synthesis of complex pharmaceutical agents.

Chemical Identity and Structure

This compound is a salt of the corresponding aniline base. The presence of the hydrochloride moiety enhances the compound's stability and solubility in aqueous media, which can be advantageous in certain synthetic protocols.

IUPAC Name: 4-chloro-2-ethoxyaniline;hydrochloride[1]

Chemical Formula: C₈H₁₁Cl₂NO[2]

Molecular Weight: 208.1 g/mol [2]

CAS Number: 858855-49-9[2]

Structure:

The chemical structure of this compound is characterized by a benzene ring substituted with a chlorine atom at the 4-position, an ethoxy group at the 2-position, and an ammonium group at the 1-position, with a chloride counter-ion.

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound typically involves a multi-step process, starting from more readily available precursors. While specific proprietary methods may vary, a general and plausible synthetic strategy involves the following key transformations:

A. Nitration of a Substituted Benzene: The synthesis often commences with the nitration of a suitably substituted benzene derivative. For instance, starting with 1-chloro-3-ethoxybenzene, nitration would introduce a nitro group onto the aromatic ring, predominantly at positions ortho and para to the activating ethoxy group.

B. Reduction of the Nitro Group: The nitro-substituted intermediate is then subjected to a reduction reaction to convert the nitro group (-NO₂) into an amino group (-NH₂). Several reducing agents can be employed for this transformation, including:

-

Catalytic Hydrogenation: This is a clean and efficient method utilizing hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel.

-

Metal-Acid Systems: A common laboratory and industrial method involves the use of a metal, such as iron, tin, or zinc, in an acidic medium (e.g., hydrochloric acid).[3]

C. Formation of the Hydrochloride Salt: The resulting 4-chloro-2-ethoxyaniline is a free base. To obtain the hydrochloride salt, the base is treated with hydrochloric acid (HCl). This acid-base reaction leads to the protonation of the amino group, forming the ammonium chloride salt, which can then be isolated as a stable crystalline solid.

Experimental Protocol: A General Procedure for the Synthesis of Substituted Chloroanilines

The following is a generalized protocol for the chlorination of an aniline derivative, which can be adapted for the synthesis of 4-Chloro-2-ethoxyaniline. This method utilizes copper(II) chloride as the chlorinating agent.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting aniline (e.g., 2-ethoxyaniline) in a suitable solvent such as ethanol.

-

Addition of Reagents: Add copper(II) chloride (CuCl₂) to the solution. The molar ratio of aniline to CuCl₂ will need to be optimized for the specific substrate.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue is then typically dissolved in an organic solvent (e.g., ethyl acetate) and washed with an aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize any remaining acid and then with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude product. The product can be further purified by techniques such as column chromatography or recrystallization.

-

Salt Formation: The purified 4-chloro-2-ethoxyaniline is then dissolved in a suitable organic solvent and treated with a solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether or isopropanol) to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.

Caption: A generalized workflow for the synthesis of this compound.

Role in Drug Discovery and Development: A Key Building Block for Kinase Inhibitors

The strategic placement of substituents on the aniline ring of this compound makes it a valuable synthon in the construction of complex drug molecules, particularly in the field of oncology. Substituted anilines are crucial components of many kinase inhibitors, a class of targeted therapeutics that have revolutionized cancer treatment.[4]

The 4-Anilinoquinazoline Scaffold:

A prominent example of the application of substituted anilines is in the synthesis of 4-anilinoquinazoline derivatives. This chemical scaffold is the core structure of several clinically successful epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, such as gefitinib and erlotinib.[4] The aniline moiety of these inhibitors binds in the ATP-binding pocket of the kinase domain, and the substituents on the aniline ring play a critical role in modulating the potency, selectivity, and pharmacokinetic properties of the drug.

The general reaction to form the 4-anilinoquinazoline core involves the nucleophilic substitution of a chlorine atom at the 4-position of a quinazoline ring by the amino group of a substituted aniline.

Caption: The role of 4-Chloro-2-ethoxyaniline in the synthesis of a 4-anilinoquinazoline core.

Analytical Characterization

The definitive identification and purity assessment of this compound are crucial for its use in pharmaceutical synthesis. A combination of analytical techniques is employed for its complete characterization.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 4-chloro-2-ethoxyaniline;hydrochloride | [1] |

| CAS Number | 858855-49-9 | [2] |

| Molecular Formula | C₈H₁₁Cl₂NO | [2] |

| Molecular Weight | 208.1 g/mol | [2] |

| Physical Form | Solid (typical) |

Spectroscopic Data (Predicted and from Related Compounds):

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the ethoxy group (a quartet for the -CH₂- and a triplet for the -CH₃), and a broad signal for the ammonium protons. The coupling patterns and chemical shifts of the aromatic protons would be indicative of the 1,2,4-substitution pattern. For the related compound 4-chloro-2-methylaniline, characteristic aromatic and amine proton signals are observed.[5]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups (chlorine, ethoxy, and ammonium). Spectra for related compounds like 4-chloroaniline are available for comparison.[6]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the free base (4-chloro-2-ethoxyaniline) after the loss of HCl. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the molecular ion peak). Mass spectral data is available for the related compound 4-ethoxyaniline.[7]

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity of this compound and for monitoring the progress of its synthesis.

HPLC Method for a Related Compound (4-Ethoxyaniline):

A published HPLC method for the analysis of 4-ethoxyaniline utilizes a mixed-mode Primesep 100 column with a mobile phase consisting of acetonitrile, water, and sulfuric acid, with UV detection at 200 nm. This method could serve as a starting point for developing a validated analytical procedure for this compound.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is essential to consult the Safety Data Sheet (SDS) provided by the supplier before use.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation, Ingestion, and Skin Contact: Avoid inhaling dust or vapors. Prevent contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound stands as a valuable and versatile building block for medicinal chemists and drug development professionals. Its specific substitution pattern offers opportunities for the synthesis of novel and potent pharmaceutical agents, particularly in the realm of kinase inhibitors for cancer therapy. A thorough understanding of its chemical properties, synthetic routes, and analytical characterization is paramount for its effective and safe utilization in the intricate process of drug discovery and development. As the quest for more selective and effective targeted therapies continues, the importance of key intermediates like this compound is poised to grow.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. calpaclab.com [calpaclab.com]

- 3. 4-Ethoxyaniline Hydrochloride|CAS 637-56-9 [benchchem.com]

- 4. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Chloroaniline(106-47-8) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis pathways for substituted ethoxyaniline compounds.

An In-depth Technical Guide to the Synthesis of Substituted Ethoxyaniline Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted anilines are foundational scaffolds in medicinal chemistry, serving as critical components in a vast array of therapeutic agents, from kinase inhibitors in oncology to antiviral and analgesic drugs.[1] The ethoxyaniline framework, in particular, offers a versatile platform for drug design, balancing lipophilicity and metabolic stability. This guide provides a comprehensive exploration of the principal synthetic pathways for accessing substituted ethoxyaniline compounds. We will delve into the mechanistic underpinnings and practical execution of cornerstone methodologies, including the Williamson ether synthesis and nitration-reduction sequences, as well as modern cross-coupling strategies. Each section is designed to provide not just procedural steps but also the strategic rationale behind the choice of reagents and conditions, empowering researchers to select and optimize synthetic routes for their specific molecular targets.

Introduction: The Strategic Importance of Ethoxyanilines

The ethoxyaniline moiety is a privileged structure in organic synthesis and drug discovery. Its presence in molecules can significantly influence pharmacokinetic and pharmacodynamic properties. A classic example is phenacetin, a derivative of p-ethoxyaniline, which belongs to the class of antipyretic analgesic drugs.[2][3] The aniline nitrogen provides a key reactive handle for derivatization through acylation, alkylation, or incorporation into heterocyclic systems, while the ethoxy group modulates solubility and can engage in crucial binding interactions with biological targets.[4] The ability to strategically place various substituents on the aromatic ring allows for the fine-tuning of a compound's biological activity and physical properties, making robust and versatile synthetic routes to these building blocks essential.[1]

This document serves as a technical guide to the core synthetic strategies employed for the preparation of these valuable compounds.

Core Synthetic Strategy I: Williamson Ether Synthesis

The Williamson ether synthesis is a classic, reliable, and widely used method for preparing both symmetrical and asymmetrical ethers.[5][6] It remains a primary choice for constructing the ethoxy-aryl bond in ethoxyanilines, typically by reacting a substituted aminophenol with an ethylating agent.

Mechanistic Principle and Strategic Considerations

This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][7] The key steps involve:

-

Deprotonation: The phenolic hydroxyl group of a substituted aminophenol is deprotonated by a suitable base to form a more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The resulting phenoxide attacks the electrophilic carbon of an ethyl halide (or other suitable ethylating agent with a good leaving group), displacing the halide in a single, concerted step.[6]

Causality Behind Experimental Choices:

-

Choice of Base: A strong base is required to fully deprotonate the phenol. Sodium ethoxide or sodium hydride are common choices.[3][8] The choice depends on solvent compatibility and the presence of other acid-sensitive functional groups.

-

Choice of Alkyl Halide: The reaction works best with primary alkyl halides, such as ethyl iodide or ethyl bromide.[7] This is a critical consideration for maximizing yield, as secondary and tertiary alkyl halides would lead to competing elimination (E2) reactions, forming alkenes instead of the desired ether.[5]

Diagram 1: Williamson Ether Synthesis Pathway

Caption: General workflow of the Williamson ether synthesis for ethoxyanilines.

Experimental Protocol: Synthesis of 4-Ethoxyaniline (p-Phenetidine)

This protocol is adapted from established procedures for the synthesis of phenacetin precursors.[3][8][9]

Materials:

-

p-Acetamidophenol (Paracetamol)

-

25% Sodium methoxide in methanol

-

100% Ethanol

-

Bromoethane (Ethyl Bromide)

-

Water

-

Hydrochloric Acid (for subsequent hydrolysis)

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine p-acetamidophenol (1.0 eq), 25% sodium methoxide in methanol (1.0 eq), and 100% ethanol.[9]

-

Addition of Ethylating Agent: Carefully add bromoethane (1.1 eq) through the top of the condenser.[9]

-

Reaction: Heat the mixture to a moderate reflux and maintain for 45-60 minutes.[9]

-

Workup and Isolation:

-

Hydrolysis to 4-Ethoxyaniline:

-

The collected phenacetin is then hydrolyzed by heating with aqueous hydrochloric acid to remove the acetyl group, yielding 4-ethoxyaniline hydrochloride.

-

Neutralization with a base (e.g., NaOH) liberates the free 4-ethoxyaniline, which can be extracted and purified.

-

-

Purification: The crude product can be purified by recrystallization from an ethanol-water mixture.[9]

Core Synthetic Strategy II: Aromatic Nitration and Reduction

An alternative and highly effective strategy involves introducing the amine functionality onto a pre-existing ethoxybenzene ring. This two-step sequence provides excellent regiochemical control.

Mechanistic Principle and Strategic Considerations

-

Electrophilic Aromatic Substitution (Nitration): Ethoxybenzene is treated with a nitrating agent (typically a mixture of nitric acid and sulfuric acid). The ethoxy group is a strongly activating, ortho, para-directing group. The para-substituted product (4-nitroethoxybenzene) is usually the major isomer due to reduced steric hindrance compared to the ortho position. Reaction conditions (temperature, concentration) can be optimized to maximize the yield of the desired para-isomer.

-

Reduction of the Nitro Group: The nitro group of 4-nitroethoxybenzene is then reduced to the primary amine to yield 4-ethoxyaniline. This transformation is one of the most fundamental in aromatic chemistry.[11]

Causality Behind Experimental Choices:

-

Reduction Method Selection: The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule.

-

Catalytic Hydrogenation: Using H₂ gas with a metal catalyst (e.g., Palladium on Carbon (Pd/C) or Raney Nickel) is a very common and clean method.[11][12] However, it is not chemoselective and will also reduce alkenes, alkynes, and other sensitive groups.[12]

-

Metal-Acid Systems: Reagents like iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl) are highly effective and often more chemoselective for the nitro group, leaving other reducible groups intact.[11][13]

-

One-Pot Procedures: In some industrial processes, the reduction of p-ethoxynitrobenzene and subsequent acylation can be performed in a single reactor, improving efficiency.[14]

-

Diagram 2: Nitration and Reduction Pathway

Caption: Synthesis of p-ethoxyaniline via nitration of ethoxybenzene followed by reduction.

Experimental Protocol: Reduction of p-Nitroethoxybenzene

This is a representative protocol for the reduction step.[11][14]

Materials:

-

p-Nitroethoxybenzene

-

Ethanol (or Isopropyl alcohol)

-

Raney Nickel catalyst (or Iron powder and HCl)

-

Hydrogen source (if using catalytic hydrogenation)

Procedure (Catalytic Hydrogenation):

-

Setup: Charge a pressure-resistant reactor (autoclave) with p-nitroethoxybenzene, isopropyl alcohol as the solvent, and a catalytic amount of Raney Ni.[14]

-

Reaction: Seal the reactor, flush with nitrogen, and then pressurize with hydrogen gas (e.g., 2-4 atm).[14]

-

Heating: Heat the mixture to 60-70°C with vigorous stirring.[14]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Workup:

-

Cool the reactor and carefully vent the excess hydrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

The resulting crude p-ethoxyaniline can be purified by distillation or recrystallization.

-

Modern Cross-Coupling Methodologies

For more complex or highly substituted ethoxyanilines, modern transition-metal-catalyzed cross-coupling reactions offer unparalleled scope and functional group tolerance.

Buchwald-Hartwig Amination

This palladium-catalyzed reaction has revolutionized the formation of carbon-nitrogen bonds.[15] It allows for the coupling of an aryl halide or triflate with an amine, a transformation that is often difficult to achieve with classical methods.[15][16]

-

Principle: The reaction couples a substituted ethoxy-aryl halide (e.g., 4-bromoethoxybenzene) with an amine source (like ammonia or a protected amine) in the presence of a palladium catalyst, a specialized phosphine ligand, and a base.[17][18]

-

Key Advantages: The development of sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) has enabled these reactions to proceed under milder conditions with a vast range of substrates.[19] This method is particularly valuable for constructing sterically hindered anilines or those bearing sensitive functional groups.

Ullmann Condensation

The Ullmann condensation is a copper-promoted reaction that can be used to form aryl ethers (C-O coupling) or aryl amines (C-N coupling, also known as the Goldberg reaction).[20][21][22]

-

Principle: It typically involves the reaction of an aryl halide with an alcohol, phenol, or amine at high temperatures with a stoichiometric or catalytic amount of copper.[20]

-

Modern Improvements: While traditional Ullmann reactions required harsh conditions, modern protocols use soluble copper catalysts with ligands (e.g., diamines, acetylacetonates), allowing the reactions to proceed at lower temperatures.[20][23] It serves as a complementary method to palladium-catalyzed systems.

Diagram 3: Conceptual Catalytic Cycle for Cross-Coupling

Caption: A generalized catalytic cycle for C-N or C-O cross-coupling reactions.

Data Summary: Reaction Parameters

The selection of a synthetic route often involves balancing yield, reaction time, and cost. The table below summarizes typical conditions for the primary pathways discussed.

| Synthetic Pathway | Starting Material | Key Reagents | Typical Conditions | Advantages/Disadvantages |

| Williamson Ether Synthesis | Substituted Aminophenol | NaH or NaOEt, C₂H₅Br | Reflux in Ethanol, 1-2h | Adv: Reliable, good for specific isomers. Disadv: Requires aminophenol starting material. |

| Nitration & Reduction | Ethoxybenzene | 1. HNO₃/H₂SO₄ 2. Fe/HCl or H₂/Pd-C | 1. 0-10°C 2. Reflux or H₂ pressure | Adv: High yield, starts from simple material. Disadv: Regioselectivity can be an issue; reduction step requires care. |

| Buchwald-Hartwig Amination | Substituted Bromoethoxybenzene | Pd(OAc)₂, Ligand, NaOtBu | 80-110°C in Toluene/Dioxane | Adv: Excellent scope, high functional group tolerance. Disadv: Cost of catalyst and ligands. |

| Ullmann Condensation | Substituted Haloethoxybenzene | CuI, Ligand, K₂CO₃ | 100-200°C in DMF/NMP | Adv: Good alternative to Pd, cost-effective metal. Disadv: Often requires higher temperatures. |

Safety and Handling of Ethoxyanilines

Aniline and its derivatives, including ethoxyanilines, must be handled with extreme care due to their potential toxicity.[24][25]

-

Toxicity: They can be toxic if inhaled, ingested, or absorbed through the skin.[26][27]

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[24][26][28]

-

Stability: Many anilines are sensitive to air and light and may darken over time due to oxidation.[10][29] It is recommended to store them in tightly sealed, amber containers under an inert atmosphere (e.g., nitrogen or argon).[26]

-

Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The synthesis of substituted ethoxyanilines can be accomplished through several robust and well-established pathways. The classical Williamson ether synthesis and the nitration-reduction sequence remain the workhorses for accessing many common isomers, offering cost-effectiveness and scalability. For more complex targets requiring greater functional group compatibility and precision, modern palladium- and copper-catalyzed cross-coupling reactions provide powerful and versatile solutions. The optimal choice of synthetic strategy depends on a careful analysis of the target structure, the availability of starting materials, and the required scale of the synthesis. As the demand for novel and complex small molecules grows, a thorough understanding of these core synthetic methodologies is indispensable for professionals in chemical research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. ELEMENTAL CHEMISTRY: Synthesis of acetanilide paracetamol phenacetin [elementalchemistry.in]

- 3. chemistnotes.com [chemistnotes.com]

- 4. nbinno.com [nbinno.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. books.rsc.org [books.rsc.org]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. stolaf.edu [stolaf.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 13. m.youtube.com [m.youtube.com]

- 14. RU2546111C2 - Method of phenacetin obtaining - Google Patents [patents.google.com]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 18. benchchem.com [benchchem.com]

- 19. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 20. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 21. benchchem.com [benchchem.com]

- 22. Ullmann Reaction [organic-chemistry.org]

- 23. mdpi.com [mdpi.com]

- 24. afgsci.com [afgsci.com]

- 25. carlroth.com [carlroth.com]

- 26. static.cymitquimica.com [static.cymitquimica.com]

- 27. aksci.com [aksci.com]

- 28. sigmaaldrich.com [sigmaaldrich.com]

- 29. 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 4-Chloro-2-ethoxyaniline Hydrochloride: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 4-Chloro-2-ethoxyaniline hydrochloride (CAS No. 858855-49-9), a key building block in contemporary drug discovery and chemical synthesis. In the absence of extensive published solubility data, this document equips researchers, scientists, and drug development professionals with the foundational principles and a robust experimental framework to accurately determine its solubility in common laboratory solvents. By integrating theoretical considerations with practical, field-proven methodologies, this guide serves as an essential resource for optimizing reaction conditions, purification strategies, and formulation development involving this compound.

Introduction: Understanding this compound

This compound is an aromatic amine salt with the molecular formula C₈H₁₁Cl₂NO and a molecular weight of 208.1 g/mol .[1] Its structure, featuring a substituted aniline ring, makes it a valuable intermediate in the synthesis of a diverse range of biologically active molecules and functional materials. As with any chemical entity in the development pipeline, a thorough understanding of its physical properties, particularly solubility, is paramount for efficient and successful research and development.

This guide will delve into the theoretical underpinnings of solubility, provide a detailed, step-by-step protocol for its experimental determination, and offer predicted solubility trends based on the compound's molecular architecture.

The Theoretical Framework of Solubility: A Primer

The dissolution of a solute in a solvent is a complex thermodynamic process governed by the interplay of intermolecular forces.[2][3] The overarching principle, often summarized by the adage "like dissolves like," provides a foundational predictive tool.[4][5][6][7][8] This principle states that substances with similar polarities are more likely to be soluble in one another.

2.1. Molecular Structure and Polarity

The this compound molecule possesses distinct structural features that influence its polarity:

-

Anilinium Ion: The presence of the hydrochloride salt results in the protonation of the amino group, forming an anilinium ion. This ionic character significantly increases the polarity of the molecule and suggests a higher affinity for polar solvents. The dissolution of aniline in hydrochloric acid to form a soluble salt is a classic example of this principle.[9][10]

-

Aromatic Ring, Chloro, and Ethoxy Groups: The benzene ring, the chloro substituent, and the ethoxy group introduce a degree of non-polar character to the molecule.

Therefore, the overall solubility profile of this compound will be a balance between its ionic, polar head and its less polar organic scaffold.

2.2. Thermodynamics of Dissolution

The free energy change of dissolution (ΔG_sol) determines whether the process is spontaneous. It is defined by the Gibbs free energy equation:

ΔG_sol = ΔH_sol - TΔS_sol

Where:

-

ΔH_sol is the enthalpy of solution, representing the heat absorbed or released during dissolution.[3] It involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.

-

T is the absolute temperature.

-

ΔS_sol is the entropy of solution, which is a measure of the disorder of the system.[2] Generally, dissolution leads to an increase in entropy as the solute particles become more dispersed in the solvent.

For a substance to dissolve, the free energy change must be negative.[11]

Experimental Determination of Solubility: A Validated Protocol

Given the scarcity of public data, experimental determination of solubility is crucial. The following protocol is based on the well-established "shake-flask" method, a reliable technique for measuring equilibrium solubility.[12] This method is also in line with the principles outlined in the OECD Guideline for the Testing of Chemicals, Section 105, for water solubility.[13][14][15][16][17]

3.1. Materials and Equipment

-

This compound (of known purity)

-

A selection of common laboratory solvents (e.g., Water, Ethanol, Methanol, Acetone, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Toluene, Dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or orbital shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2. Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

3.3. Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

-

Accurately add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials.

-

Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

Quantification:

-

Prepare a series of accurate dilutions of the clear filtrate.

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the dissolved solute.

-

Quantify the concentration by comparing the analytical response to a standard curve prepared from known concentrations of this compound.

-

3.4. Data Reporting

Solubility should be reported in standard units such as mg/mL or mol/L at a specified temperature.

Predicted Solubility Profile and Discussion

Based on the molecular structure and the principles of "like dissolves like," the following solubility trends for this compound can be predicted. It is imperative to note that these are predictions and must be confirmed by experimental data as outlined above.

Table 1: Predicted Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water | Moderate to High | The anilinium hydrochloride is ionic and can form strong hydrogen bonds with water. |

| Methanol, Ethanol | High | These polar protic solvents can solvate the ionic head and interact with the organic portion of the molecule. | |

| Polar Aprotic | DMSO, DMF | High | These solvents have high dielectric constants and are excellent at solvating cations. |

| Acetone | Moderate | Acetone is polar but less so than DMSO or DMF; it should still be a reasonably good solvent. | |

| Nonpolar | Toluene, Hexane | Low to Very Low | The significant polarity of the anilinium salt is incompatible with nonpolar solvents. |

| Chlorinated | Dichloromethane | Low to Moderate | While less polar than protic solvents, it may show some ability to dissolve the compound due to dipole-dipole interactions. |

Conclusion: A Call for Experimental Verification

This technical guide has provided a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound. While theoretical principles and analogies to similar compounds offer valuable initial guidance, they are not a substitute for rigorous experimental data. The provided protocol offers a robust framework for researchers to generate reliable and accurate solubility data, which is fundamental for the successful application of this important chemical intermediate in research and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. fiveable.me [fiveable.me]

- 3. Enthalpy change of solution - Wikipedia [en.wikipedia.org]

- 4. fiveable.me [fiveable.me]

- 5. quora.com [quora.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fountainmagazine.com [fountainmagazine.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. quora.com [quora.com]

- 10. quora.com [quora.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. oecd.org [oecd.org]

- 14. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 15. filab.fr [filab.fr]

- 16. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 17. oecd.org [oecd.org]

Navigating the Chemical Landscape: A Technical Guide to the Stability and Reactivity of 4-Chloro-2-ethoxyaniline Hydrochloride

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide offers an in-depth analysis of the stability and reactivity profile of 4-Chloro-2-ethoxyaniline hydrochloride (CAS No: 858855-49-9). As a Senior Application Scientist, this document moves beyond a simple recitation of properties, instead providing a framework for understanding the molecule's behavior under various stress conditions. This knowledge is critical for anticipating degradation pathways, designing stable formulations, and ensuring the integrity of research and development activities. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes established principles of medicinal chemistry and regulatory guidelines to build a predictive and practical stability profile.

Molecular Identity and Physicochemical Properties

This compound is a substituted aniline derivative. The presence of a chloro group, an ethoxy group, and an amine functionality on the benzene ring, along with its formulation as a hydrochloride salt, dictates its chemical behavior.

| Property | Value | Source |

| CAS Number | 858855-49-9 | [1] |

| Molecular Formula | C8H11Cl2NO | [1] |

| Molecular Weight | 208.1 g/mol | [1] |

| Appearance | (Predicted) White to off-white crystalline solid | [2] |

| Solubility | (Predicted) Soluble in water | [2] |

The hydrochloride salt form generally enhances water solubility and stability compared to the free base.[3] However, the molecule retains functionalities susceptible to degradation.

Predicted Stability Profile: A Forced Degradation Perspective

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[4][5] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[4][6] The following sections outline the predicted behavior of this compound under standard forced degradation conditions, guided by the International Council for Harmonisation (ICH) guidelines.[7][8][9][10][11]

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many pharmaceuticals.[12] For this compound, the ether linkage and the aromatic chloro substituent are the primary sites of potential hydrolytic degradation.

-

Acidic Conditions: Under strong acidic conditions (e.g., 0.1 M - 1 M HCl), the ethoxy group may be susceptible to hydrolysis to form the corresponding phenol.[4] The chloro group is generally stable to acid hydrolysis on an aromatic ring.

-

Basic Conditions: In alkaline conditions (e.g., 0.1 M - 1 M NaOH), the chloro group may be susceptible to nucleophilic substitution by a hydroxyl group, although this typically requires harsh conditions.[4] The ether linkage is generally stable to base hydrolysis.

-

Neutral Conditions: In neutral aqueous solutions, the compound is expected to be relatively stable against hydrolysis.

Oxidative Stability

The aniline moiety is particularly susceptible to oxidation.[13] Oxidative stress, typically induced by agents like hydrogen peroxide (H₂O₂), can lead to a variety of degradation products.[5]

-

N-Oxidation: The primary amine can be oxidized to form nitroso, nitro, or N-oxide derivatives.

-

Ring Oxidation: The electron-rich aromatic ring, activated by the ethoxy and amino groups, can undergo oxidation, potentially leading to the formation of quinone-imine type structures.

-

Polymerization: Oxidative coupling of aniline derivatives can lead to the formation of colored polymeric impurities.

Photostability

As per ICH Q1B guidelines, photostability testing is crucial.[1][14][15][16] Aromatic amines are often light-sensitive, and exposure to UV and visible light can induce degradation.[17]

-

Mechanism: Photodegradation can proceed through photo-oxidation, leading to products similar to those from chemical oxidation. Photolytic cleavage of the C-Cl or C-O bonds is also possible, though likely less favored than reactions involving the amine group.

-

Discoloration: A common outcome of photodegradation of anilines is the formation of colored impurities due to the formation of conjugated systems and polymeric products.

Thermal Stability

Thermal degradation should be assessed at elevated temperatures.[4] As a hydrochloride salt, the decomposition profile may be complex.

-

Decomposition: Upon heating, hydrochloride salts of amines can decompose, potentially liberating HCl gas and leading to the degradation of the parent molecule.[18] The specific decomposition products would need to be identified through techniques like Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS).

-

Melting Point with Decomposition: It is common for such salts to exhibit a melting point with simultaneous decomposition.

Reactivity Profile and Incompatibilities

Understanding the reactivity of this compound is key to preventing unintended reactions during storage, handling, and formulation.

Incompatible Materials

-

Strong Oxidizing Agents: Contact with strong oxidizers will likely lead to vigorous and potentially hazardous reactions, resulting in the degradation products mentioned in the oxidative stability section.

-

Strong Bases: Strong bases will deprotonate the anilinium hydrochloride to the free base, 4-chloro-2-ethoxyaniline. The free base is likely to be less stable, particularly towards oxidation, than the hydrochloride salt.

-

Metals: Certain metals can catalyze oxidative degradation.

Drug-Excipient Compatibility

In a pharmaceutical formulation context, interactions with excipients are a major consideration.[19][20][21]

-

Reducing Sugars: The primary amine group can undergo a Maillard reaction with reducing sugars (e.g., lactose), leading to the formation of glycosylamines and subsequent degradation products, often associated with discoloration.[19]

-

Aldehyde Impurities: Trace aldehyde impurities in excipients can react with the primary amine to form Schiff bases (imines).

-

Peroxide Impurities: Excipients like povidone and polyethylene glycols can contain peroxide impurities that can initiate oxidative degradation.

Experimental Protocols for Stability and Reactivity Assessment

To empirically determine the stability and reactivity profile, a systematic approach involving forced degradation studies and compatibility testing is necessary.

Forced Degradation Experimental Workflow

This workflow is designed to generate potential degradation products for the development of a stability-indicating analytical method.

Objective: To generate a degradation profile of this compound under various stress conditions.

Materials:

-

This compound

-

1 M HCl, 1 M NaOH

-

30% Hydrogen Peroxide

-

Methanol, Acetonitrile (HPLC grade)

-

Water (Milli-Q or equivalent)

-

pH meter, validated stability chambers (thermal and photostability)

Protocol:

-

Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Keep at 60°C for 24 hours. Neutralize a sample with 1 M NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep at 60°C for 24 hours. Neutralize a sample with 1 M HCl before analysis.

-

Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours in a validated oven.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[10] A dark control should be maintained.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method, likely a gradient reversed-phase method with UV detection.[22][23] Mass spectrometry compatible methods are highly recommended for peak identification.[23][24]

Drug-Excipient Compatibility Screening

Objective: To assess the compatibility of this compound with common pharmaceutical excipients.

Protocol:

-

Binary Mixtures: Prepare 1:1 (w/w) binary mixtures of the drug with selected excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, povidone).

-

Moisture Stress: Prepare a second set of binary mixtures and add 5% (w/w) of water to simulate high humidity conditions.

-

Storage: Store all mixtures in sealed vials at an accelerated stability condition (e.g., 40°C/75% RH) for 4 weeks.

-

Analysis: At predetermined time points (e.g., 1, 2, and 4 weeks), analyze the samples for the appearance of new degradation products and for any change in the physical appearance of the mixture. Differential Scanning Calorimetry (DSC) can also be used as a rapid screening tool to detect potential interactions.[25]

Concluding Remarks for the Practicing Scientist

For any development program involving this molecule, it is imperative to conduct thorough forced degradation and excipient compatibility studies as outlined. The resulting data will be crucial for the development of a validated, stability-indicating analytical method and for the rational design of a stable and effective final formulation.

References

- 1. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. library.dphen1.com [library.dphen1.com]

- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 8. ICH Official web site : ICH [ich.org]

- 9. database.ich.org [database.ich.org]

- 10. ema.europa.eu [ema.europa.eu]